molecular formula C25H20ClNO2 B4077536 N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide

N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide

Cat. No. B4077536
M. Wt: 401.9 g/mol
InChI Key: HHYFLUSRZLGIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide, also known as N-(4-chlorobenzyl)-2-(2-naphthyloxy)acetamide (GW 501516), is a synthetic drug that has been extensively studied for its potential use in various scientific research applications. This compound is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have several beneficial effects on metabolism, endurance, and cardiovascular health.

Mechanism of Action

N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). This receptor plays a critical role in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating this receptor, N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide has been shown to increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide has been shown to have several beneficial biochemical and physiological effects. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation. Additionally, it has been shown to increase endurance and athletic performance.

Advantages and Limitations for Lab Experiments

N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide has several advantages for use in lab experiments. It is a selective agonist of PPARδ, which allows for specific activation of this receptor. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using this compound in lab experiments. It is a synthetic drug and may not accurately reflect the effects of natural compounds. Additionally, there may be potential side effects that have not been fully studied.

Future Directions

There are several future directions for research involving N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide. Some potential areas of study include its effects on cardiovascular health, its potential use in treating metabolic disorders, and its effects on muscle growth and repair. Additionally, there may be potential for developing new drugs based on the structure of N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide that have improved efficacy and fewer side effects.

Scientific Research Applications

N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide has been extensively studied for its potential use in scientific research. This compound has been shown to have several beneficial effects on metabolism, endurance, and cardiovascular health. It has been studied for its potential use in treating obesity, diabetes, and other metabolic disorders. Additionally, it has been studied for its potential use in enhancing endurance and athletic performance.

properties

IUPAC Name

N-[(4-chlorophenyl)-phenylmethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO2/c26-22-13-10-20(11-14-22)25(19-7-2-1-3-8-19)27-24(28)17-29-23-15-12-18-6-4-5-9-21(18)16-23/h1-16,25H,17H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYFLUSRZLGIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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